N-Chlorotaurine

Descripción

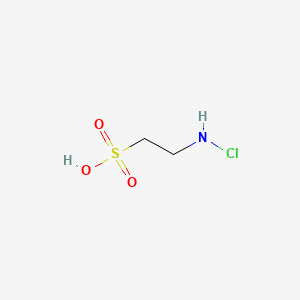

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloroamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMHHSLZJLPMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199047 | |

| Record name | N-Chlorotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-13-6 | |

| Record name | N-Chlorotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-chlorotaurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Chlorotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Chlorotaurine: A Technical Guide to its Discovery, History, and Core Scientific Principles

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: N-Chlorotaurine (NCT) is an endogenous N-chloroamino acid, representing a long-lived oxidant produced by human leukocytes. It plays a important role in the innate immune system's defense against pathogens and in the modulation of the inflammatory response. Since its identification, NCT has garnered significant interest as a potential therapeutic agent due to its broad-spectrum antimicrobial activity and high tolerability. This technical guide provides an in-depth exploration of the discovery, history, experimental methodologies, and mechanisms of action of NCT, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Timeline

The journey to understanding N-Chlorotaurine is rooted in early investigations into the antimicrobial properties of chlorine-containing compounds.

-

World War I Era: Initial extended studies on active chlorine compounds, such as chloramine (B81541) T and hypochlorous acid, were conducted to understand their activity both in vitro and in vivo.

-

1930: A significant precursor to the discovery of N-chloroamino acids' antimicrobial action was the description of the killing of Bacillus anthracis spores by the dichlorinated form of N-chloroglycine.[1]

-

1971: The first explicit mention of N-Chlorotaurine, initially referred to as 'taurine chloramine', was made by researchers in Poland.[1] They discovered the chlorination of amino acids by the myeloperoxidase system, a key enzymatic process in neutrophils.[1]

-

1987: The first systematic report on the killing activity of NCT was published, demonstrating its efficacy against the larvae of the helminth Schistosoma mansoni.[1]

-

1989: A pivotal development in NCT research was the successful synthesis and availability of its pure sodium salt.[1] This breakthrough facilitated more comprehensive and standardized studies into its properties.[1]

-

1990s: Research in this decade unveiled the dual role of NCT, not only as a microbicidal agent but also as an immunomodulator. Studies revealed that NCT could down-regulate the production of pro-inflammatory cytokines and other inflammatory mediators.[1][2]

Synthesis and Characterization of N-Chlorotaurine

The availability of a stable, pure form of NCT was crucial for its scientific exploration.

Experimental Protocol: Synthesis of N-Chlorotaurine Sodium Salt

The synthesis of the crystalline sodium salt of N-Chlorotaurine is typically achieved through the reaction of taurine (B1682933) with chloramine-T trihydrate.

Materials:

-

Taurine

-

Chloramine-T trihydrate

-

Ethyl alcohol

-

Milli-Q water

Procedure:

-

Prepare an aqueous solution of taurine.

-

Slowly add an equimolar amount of chloramine-T trihydrate to the taurine solution with constant stirring. The reaction involves the transfer of a chlorine atom from chloramine-T to the amino group of taurine.

-

The reaction mixture is then concentrated, often by rotary evaporation, to induce crystallization of the N-Chlorotaurine sodium salt.

-

The resulting crystals are washed with a solvent in which the product is sparingly soluble, such as ethyl alcohol, to remove unreacted starting materials and byproducts.

-

The purified crystals are then dried under vacuum.

Storage:

-

The crystalline sodium salt of NCT should be stored at low temperatures (-20°C) to ensure long-term stability.[3]

-

Aqueous solutions of NCT are stable for up to one year when stored at 2-4°C and protected from light.[3]

Characterization Methods:

-

Spectrophotometry: The identity and purity of NCT can be verified by UV-visible spectroscopy, which typically shows an absorption peak around 252 nm.[3]

-

Infrared Spectrometry: IR spectroscopy is used to confirm the presence of specific functional groups and the overall structure of the molecule.[3]

-

Mass Spectrometry: This technique is employed to determine the molecular weight and confirm the elemental composition of the synthesized NCT.[3]

-

Iodometric Titration: The content of active chlorine in the synthesized NCT is quantified using iodometric titration, which is a standard method for determining the concentration of oxidizing agents.[3]

Antimicrobial Activity of N-Chlorotaurine

NCT exhibits a broad spectrum of microbicidal activity against bacteria, fungi, viruses, and protozoa.[1][4]

Experimental Protocol: Quantitative Killing Assay (Bacteria)

This protocol is a standard method to determine the bactericidal activity of NCT over time.

Materials:

-

Bacterial suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at a known concentration (CFU/ml).

-

N-Chlorotaurine solution (e.g., 1% or 55 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.1).

-

Inactivation solution (e.g., 1% methionine and 1% histidine in distilled water).

-

Culture medium (e.g., Mueller-Hinton agar (B569324) plates).

-

Sterile saline or phosphate-buffered saline (PBS).

Procedure:

-

Pre-warm the NCT solution and bacterial suspension to the desired experimental temperature (e.g., 37°C).

-

Add a small volume of the bacterial suspension to the NCT solution to achieve a final bacterial concentration of approximately 5 x 10^6 to 1 x 10^7 CFU/ml. Vortex the mixture immediately.

-

At specific time intervals (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the test suspension.

-

Immediately mix the aliquot with the inactivation solution to neutralize the activity of NCT.

-

Perform serial dilutions of the inactivated suspension in sterile saline or PBS.

-

Plate the dilutions onto agar plates in duplicate.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/ml) at each time point.

-

A control experiment using the buffer without NCT should be run in parallel.

Quantitative Data on Antimicrobial Activity

The following tables summarize the bactericidal and virucidal activity of N-Chlorotaurine from various studies.

Table 1: Bactericidal Activity of N-Chlorotaurine against Planktonic Bacteria

| Microorganism | NCT Concentration | Incubation Time | Log10 Reduction in CFU | Reference |

| Staphylococcus aureus (MRSA) | 1% (55 mM) | 15 min | >2 | [5] |

| Staphylococcus aureus (MRSA) | 1% (55 mM) | 30 min | Complete killing | [5] |

| Escherichia coli (3MRGN/4MRGN) | 1% (55 mM) | 15 min | >2 | [5] |

| Escherichia coli (3MRGN/4MRGN) | 1% (55 mM) | 30 min | Complete killing | [5] |

| Pseudomonas aeruginosa | 1% (55 mM) | 15 min | >2 | [5] |

| Pseudomonas aeruginosa | 1% (55 mM) | 30 min | Complete killing | [5] |

| Streptococcus sanguinis | 1% (55 mM) | 10-20 min | Complete killing | [6] |

| Rothia aeria | 1% (55 mM) | 10-20 min | Complete killing | [6] |

Table 2: Virucidal Activity of N-Chlorotaurine

| Virus | NCT Concentration | Incubation Time | Log10 Reduction | Reference |

| SARS-CoV-2 | 1% | 15 min | 1 | [4] |

| SARS-CoV-2 (with peptone) | 1% | 1-10 min | 1-2 | [4] |

| Influenza A (H3N2) | 1% | a few min | 3 | [4] |

| Influenza A (H1N1pdm) | 1% | a few min | 5 | [4] |

| Respiratory Syncytial Virus (RSV) | 1% | a few min | 4 | [4] |

Mechanism of Action

The biological effects of N-Chlorotaurine are multifaceted, encompassing direct antimicrobial actions and modulation of host inflammatory pathways.

Antimicrobial Mechanism

The primary antimicrobial mechanism of NCT involves the transfer of its active chlorine atom to microbial targets.

-

Oxidation of Sulfhydryl Groups: NCT readily oxidizes sulfhydryl groups (-SH) in amino acids such as cysteine, which are critical components of many enzymes and structural proteins. This leads to the disruption of essential metabolic pathways and cellular structures.

-

Chlorination of Amino Groups: NCT can also chlorinate amino groups on microbial surfaces, leading to a "chlorine cover" that can impair virulence and contribute to a post-antibiotic effect.[1][7]

-

Transchlorination: In the presence of ammonium (B1175870) (which is ubiquitous in biological systems), NCT can transfer its active chlorine to form monochloramine (NH2Cl). Monochloramine is a smaller, more lipophilic molecule that can more easily penetrate microbial cell walls, thereby enhancing the overall microbicidal activity.[3][8]

Anti-inflammatory and Immunomodulatory Mechanisms

NCT has been shown to exert significant anti-inflammatory effects through its interaction with key signaling pathways.

-

Inhibition of NF-κB Signaling: One of the primary anti-inflammatory mechanisms of NCT is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. NCT is thought to inhibit NF-κB activation by oxidizing IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]

References

- 1. Endogenous metabolite N-chlorotaurine attenuates antiviral responses by facilitating IRF3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. NCT and other chemicals [bio-protocol.org]

- 4. scienceopen.com [scienceopen.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Activity of N-Chlorotaurine against Periodontal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-chlorotaurine, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous N-Chlorotaurine Production in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Chlorotaurine (NCT) is a long-lived oxidant endogenously produced by neutrophils, playing a crucial role in the innate immune response. This technical guide provides an in-depth overview of the biochemical pathways, key cellular components, and regulatory mechanisms governing NCT synthesis. Detailed experimental protocols for the isolation of human neutrophils, their stimulation, and the quantification of NCT are provided to facilitate further research and development in this area. Furthermore, this guide presents quantitative data in structured tables for easy comparison and utilizes diagrams to visually represent complex signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

The Biochemical Pathway of N-Chlorotaurine Synthesis

The endogenous production of NCT in neutrophils is a multi-step process intricately linked to the activation of these immune cells and the subsequent respiratory burst. The synthesis is primarily dependent on the myeloperoxidase (MPO) system.

Upon encountering inflammatory stimuli, such as pathogens or chemical activators, neutrophils become activated. This activation triggers a cascade of intracellular signaling events leading to the assembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane. The activated NADPH oxidase catalyzes the reduction of molecular oxygen (O₂) to superoxide (B77818) anion (O₂⁻), which is then rapidly converted to hydrogen peroxide (H₂O₂).

Simultaneously, neutrophil activation leads to the degranulation of azurophilic (primary) granules, releasing their contents, including the heme enzyme myeloperoxidase (MPO), into the phagosome or the extracellular space.[1][2][3] MPO utilizes H₂O₂ as a substrate to oxidize chloride ions (Cl⁻), which are present in physiological concentrations, to produce the highly reactive and potent antimicrobial agent, hypochlorous acid (HOCl).[2][4]

Taurine (B1682933), a β-amino acid, is exceptionally abundant in the cytoplasm of neutrophils.[5][6][7] This high intracellular concentration allows taurine to efficiently react with the newly synthesized HOCl. The reaction between the primary amine group of taurine and HOCl results in the formation of N-Chlorotaurine (NCT), a more stable and less cytotoxic oxidant compared to HOCl.[4][8]

Signaling Pathway for N-Chlorotaurine Production

The following diagram illustrates the key steps in the signaling pathway leading to the production of N-Chlorotaurine in neutrophils.

Caption: Signaling pathway of N-Chlorotaurine production in neutrophils.

Quantitative Data on N-Chlorotaurine Production

The following tables summarize key quantitative data related to the components and products of the NCT synthesis pathway in human neutrophils.

Table 1: Key Components in N-Chlorotaurine Synthesis

| Component | Concentration / Amount in Neutrophils | Reference(s) |

| Taurine | 10 - 20 mM | [5][6] |

| Myeloperoxidase (MPO) | Up to 5% of neutrophil dry weight | [3][9] |

Table 2: Production of Oxidants by Activated Neutrophils

| Product | Production Rate / Yield | Conditions | Reference(s) |

| Hypochlorous Acid (HOCl) | 2 x 10⁶ neutrophils/ml produce 50 µM in 30 minutes | Stimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA) | [1] |

| N-Chlorotaurine (NCT) | 1 x 10⁷ granulocytes/ml produced an oxidant concentration of 41.5 ± 13.0 µM | Stimulation of granulocytes | [10] |

Experimental Protocols

This section provides detailed methodologies for the isolation of human neutrophils, their stimulation to induce NCT production, and a quantitative assay for NCT measurement.

Isolation of Human Neutrophils from Peripheral Blood

This protocol is based on a standard density gradient separation method.

Materials:

-

Human peripheral blood collected in EDTA-containing tubes.

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ PLUS).

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.

-

Red Blood Cell (RBC) Lysis Buffer.

-

Phosphate (B84403) Buffered Saline (PBS).

-

Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA).

-

Centrifuge.

-

Sterile conical tubes (15 mL and 50 mL).

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer whole blood over an equal volume of density gradient medium in a conical tube. Avoid mixing the layers.

-

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers of plasma, mononuclear cells, neutrophils, and red blood cells will be visible.

-

Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer and transfer it to a new conical tube.

-

Wash the collected neutrophils by adding 3-4 volumes of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250-350 x g for 10 minutes.

-

To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.

-

Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

-

Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and glucose) at the required cell concentration.

-

Determine cell viability and purity using a hemocytometer with Trypan blue exclusion and cytological staining (e.g., Wright-Giemsa stain), respectively. A purity of >95% is expected.

Experimental Workflow for Neutrophil Isolation

The following diagram outlines the workflow for the isolation of neutrophils from human peripheral blood.

Caption: Workflow for human neutrophil isolation.

Stimulation of Neutrophils for N-Chlorotaurine Production

This protocol describes the stimulation of isolated neutrophils using common activators.

Materials:

-

Isolated human neutrophils.

-

Experimental buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 1 mg/mL glucose).

-

Stimulants:

-

Phorbol 12-myristate 13-acetate (PMA): stock solution in DMSO (e.g., 1 mg/mL).

-

Opsonized zymosan: Prepare by incubating zymosan particles with fresh human serum.

-

-

Taurine solution (e.g., 15 mM in experimental buffer).

-

Incubator at 37°C.

Procedure:

-

Resuspend the isolated neutrophils in the experimental buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Pre-incubate the neutrophil suspension with taurine (final concentration 15 mM) for 15-30 minutes at 37°C. This ensures sufficient substrate for NCT formation.

-

Initiate the respiratory burst by adding the stimulant:

-

PMA: Add PMA to a final concentration of 25-100 ng/mL.

-

Opsonized Zymosan: Add opsonized zymosan at a particle-to-cell ratio of approximately 5:1 to 10:1.

-

-

Incubate the stimulated neutrophils for the desired time period (e.g., 15-60 minutes) at 37°C.

-

Terminate the reaction by centrifuging the cell suspension at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Collect the supernatant for the quantification of NCT.

Quantitative Assay for N-Chlorotaurine

This spectrophotometric assay is based on the ability of NCT to oxidize 5-thio-2-nitrobenzoic acid (DTNB).

Materials:

-

Supernatant from stimulated neutrophil suspension.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 1 mM in phosphate buffer).

-

Spectrophotometer.

-

96-well microplate (optional).

Procedure:

-

To a known volume of the collected supernatant, add an equal volume of the DTNB solution.

-

Incubate the mixture at room temperature for 5-10 minutes.

-

Measure the absorbance at 412 nm. The oxidation of DTNB by NCT results in a decrease in absorbance at this wavelength.

-

A standard curve can be generated using known concentrations of chemically synthesized NCT to determine the concentration in the experimental samples.

-

Alternatively, the concentration of NCT can be calculated based on the change in absorbance and the molar extinction coefficient of DTNB.

Conclusion

This technical guide provides a comprehensive overview of the endogenous production of N-Chlorotaurine in neutrophils, from the fundamental biochemical pathways to practical experimental protocols. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in immunology and drug development. A thorough understanding of NCT synthesis is critical for elucidating its role in host defense and inflammation, and for exploring its therapeutic potential. The methodologies outlined herein offer a solid foundation for further investigations into the modulation of NCT production and its downstream effects.

References

- 1. Neutrophil-Derived Myeloperoxidase and Hypochlorous Acid Critically Contribute to 20-Hydroxyeicosatetraenoic Acid Increases that Drive Postischemic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil - Wikipedia [en.wikipedia.org]

- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorination of taurine by human neutrophils. Evidence for hypochlorous acid generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurine and hypotaurine content of human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Bactericidal Activity of Micromolar N-Chlorotaurine: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]

N-Chlorotaurine: A Technical Guide to its Chlorinating and Oxidizing Properties for Researchers and Drug Development Professionals

An in-depth exploration of the dual-action mechanism of N-Chlorotaurine (NCT), a key molecule in the human innate immune system. This guide details its chemical reactivity, antimicrobial efficacy, and anti-inflammatory signaling pathways, providing a comprehensive resource for its potential therapeutic applications.

N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by activated human granulocytes and monocytes.[1][2][3] As the N-chloro derivative of the amino acid taurine (B1682933), NCT plays a significant role in the body's defense against invading pathogens and in the termination of inflammation.[2][3][4][5] Its unique dual mechanism of action, involving both chlorination and oxidation, makes it a promising candidate for development as a topical anti-infective agent with an outstanding tolerability profile.[1][4][5][6][7] This technical guide provides a detailed overview of the chlorinating and oxidizing properties of NCT, supported by quantitative data, experimental methodologies, and visualizations of its molecular interactions.

Chemical Properties and Mechanism of Action

NCT is synthesized from the reaction of hypochlorous acid (HOCl), produced during the oxidative burst of phagocytes, with taurine.[8] This reaction detoxifies the highly reactive HOCl while preserving a mild, yet effective, oxidizing and chlorinating potential.[6] The primary mechanism of action of NCT is twofold:

-

Chlorinating Activity: NCT acts as a chlorinating agent, transferring its active chlorine atom to various biological molecules.[1][6] This "chlorine cover" on pathogens can inactivate virulence factors, leading to a loss of virulence (microbiostatic effect) and a delayed regrowth (postantibiotic effect).[6][7] NCT can chlorinate amines to produce other chloramines and also acts on activated aromatic C-H functions.[2][8]

-

Oxidizing Activity: As a weak oxidant, NCT inactivates essential enzymes and structural components of pathogens.[6][7] It lies at the lower end of the oxidizing potency sequence compared to compounds like HOCl.[2] Its oxidizing properties are attributed to the N-Cl function, and its reduction products are taurine and chloride.[2] NCT primarily targets thiols and thioethers through oxidation.[8] Mass spectrometry has revealed the oxidation of thio groups and aromatic amino acids in target proteins like the Shiga toxin 2.[9]

This dual mechanism results in multiple sites of attack within microorganisms, making the development of resistance highly improbable.[1][4]

Quantitative Data on Antimicrobial Efficacy

The bactericidal and fungicidal activity of NCT has been extensively studied. The following tables summarize the key quantitative findings from various in vitro studies.

Table 1: Bactericidal Activity of N-Chlorotaurine against Planktonic Bacteria

| Organism | NCT Concentration | Temperature (°C) | Time for Significant Reduction | Log10 CFU Reduction | Reference |

| Staphylococcus aureus (MRSA) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |

| Staphylococcus epidermidis (Linezolid-resistant) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |

| Enterococcus faecium (VRE) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |

| Escherichia coli (3MRGN & 4MRGN) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |

| Pseudomonas aeruginosa (3MRGN & 4MRGN) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |

| Acinetobacter baumannii (3MRGN & 4MRGN) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |

| Klebsiella pneumoniae (4MRGN) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |

| Streptococcus sanguinis | 1% (55 mM) | 37 | 10 min | To detection limit | [10] |

| Rothia aeria | 1% (55 mM) | 37 | 15 min | To detection limit | [10] |

| Various Bacteria in Artificial Sputum Medium | 1% (55 mM) | 37 | 10 min | To detection limit | [11] |

| Various Bacteria at Physiological Concentrations | 12.5-50 µM | 37 | 6-9 h (pH 7.0) | 2-4 | [12] |

| Various Bacteria at Physiological Concentrations | 12.5-50 µM | 37 | 2-3 h (pH 5.0) | 3-4 | [12] |

Table 2: Fungicidal Activity of N-Chlorotaurine

| Organism | NCT Concentration | Temperature (°C) | Time for Significant Reduction | Log10 CFU Reduction | Reference |

| Candida albicans | 0.3% | 37 | 60 min | To detection limit | [11] |

| Various Fungi in Artificial Sputum Medium | 1% (55 mM) | 37 | 15 min | To detection limit | [11] |

| Scedosporium minutisporum | 1% (55 mM) | 37 | 30 min | To detection limit | [11] |

Experimental Protocols

This section outlines the methodologies for key experiments involving N-Chlorotaurine.

Synthesis of N-Chlorotaurine Sodium Salt

NCT can be synthesized as a crystalline sodium salt for experimental and therapeutic use.

Materials:

-

Taurine (99%)

-

Chloramine-T trihydrate (98%)

-

Ethanol (99.5+%)

-

Milli-Q water

Procedure: A common method involves the reaction of taurine with a chlorinating agent like chloramine-T. The reaction implies the simultaneous transfer of sodium and chlorine from chloramine-T to taurine.[2][13] The crystalline sodium salt (Cl-HN-CH₂-CH₂-SO₃Na) is then isolated.[2][3] Purity and identity can be verified using spectrophotometry (peak absorbance around 252 nm), infrared spectrometry, and mass spectrometry. The active chlorine content is determined by iodometric titration.[14][15]

Preparation of 1% N-Chlorotaurine Aqueous Gel

For topical applications, NCT can be formulated as a gel.

Materials:

-

N-Chlorotaurine sodium salt

-

Laponite (e.g., XL21)

-

Milli-Q water

Procedure:

-

Add 3% laponite to Milli-Q water.

-

Mix with an emulsion blender for 20-25 minutes until the solution is homogeneous.

-

Dissolve a 25% NCT solution in Milli-Q water.

-

Add the NCT solution to the homogeneous laponite mixture to achieve a final NCT concentration of 1%.

-

Mix again with the emulsion blender for 15-20 minutes until the gel is homogeneous.

-

Store in aliquots at the desired temperature (e.g., 4°C or room temperature) and protect from light.[8]

Quantitative Killing Assay (Bactericidal/Fungicidal Activity)

This assay is used to determine the microbicidal efficacy of NCT.

Materials:

-

NCT solution at desired concentration (e.g., 1% in 0.1 M phosphate-buffered saline)

-

Bacterial or fungal culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Tryptic soy broth or other appropriate growth medium

-

Inactivating solution (e.g., 1% methionine and 1% histidine)

-

Agar (B569324) plates

Procedure:

-

Prepare a suspension of the test microorganism in PBS.

-

Mix the microbial suspension with the NCT solution at a defined ratio and incubate at a controlled temperature (e.g., 37°C).

-

At specific time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the reaction mixture.

-

Immediately transfer the aliquots to an inactivating solution to stop the action of NCT.

-

Perform serial dilutions of the inactivated samples in PBS.

-

Plate the dilutions onto agar plates and incubate under appropriate conditions.

-

Count the number of colony-forming units (CFU) to determine the number of viable microorganisms at each time point.

-

Calculate the log10 reduction in CFU compared to the initial count.

Signaling Pathways and Anti-inflammatory Properties

Beyond its direct antimicrobial effects, NCT exhibits significant anti-inflammatory properties by modulating key signaling pathways. It is involved in the termination of acute inflammation.[2][16] NCT has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][13][16]

One of the core mechanisms of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is achieved through the oxidation of Methionine-45 on IκB-α, which prevents its degradation and subsequent activation of NF-κB.[2] NCT also induces the expression of Heme Oxygenase-1 (HO-1), a stress-inducible enzyme with potent anti-inflammatory effects.[2][13] More recently, it has been shown that NCT can attenuate antiviral responses by facilitating the oxidation of Interferon Regulatory Factor 3 (IRF3).[17]

Visualizing NCT's Anti-inflammatory Signaling

The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory signaling pathways modulated by N-Chlorotaurine.

Caption: Inhibition of the NF-κB pathway by N-Chlorotaurine.

Caption: Induction of Heme Oxygenase-1 by N-Chlorotaurine.

Conclusion and Future Directions

N-Chlorotaurine presents a compelling profile as a therapeutic agent, particularly for topical applications. Its dual chlorinating and oxidizing properties provide a broad spectrum of antimicrobial activity with a low propensity for resistance development. Furthermore, its inherent anti-inflammatory effects, mediated through pathways like NF-κB inhibition and HO-1 induction, offer a multifaceted approach to treating infections and associated inflammation.

For researchers and drug development professionals, NCT represents a promising lead compound. Future research should focus on optimizing formulations for enhanced stability and targeted delivery, exploring its efficacy in complex in vivo models of infection and inflammation, and further elucidating the molecular details of its interactions with host and pathogen targets. The excellent safety and tolerability profile of NCT, demonstrated in early clinical studies, provides a strong foundation for its continued development as a novel anti-infective and anti-inflammatory therapeutic.[2][3]

References

- 1. N-Chlorotaurine (NCT) [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. N-chlorotaurine, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. main.pathogenics.com [main.pathogenics.com]

- 7. main.pathogenics.com [main.pathogenics.com]

- 8. Antimicrobial Efficacy and Stability of an N-Chlorotaurine Gel for Chronic Wound Treatment | MDPI [mdpi.com]

- 9. N-chlorotaurine, a long-lived oxidant produced by human leukocytes, inactivates Shiga toxin of enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Bactericidal Activity of Micromolar N-Chlorotaurine: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NCT and other chemicals [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. main.pathogenics.com [main.pathogenics.com]

- 17. researchgate.net [researchgate.net]

N-Chlorotaurine: A Key Modulator of Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Chlorotaurine (NCT), an endogenous chlorinated amine, is emerging as a significant molecule in the intricate orchestra of the innate immune system. Produced by activated phagocytes, NCT possesses a dual role: a potent, broad-spectrum microbicidal agent and a crucial modulator of the inflammatory response. Its remarkable efficacy against a wide array of pathogens, including multi-drug resistant strains, coupled with its excellent tolerability, positions NCT as a promising candidate for novel anti-infective and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the core functions of NCT in innate immunity, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its influence on critical signaling pathways.

The Genesis and Chemical Nature of N-Chlorotaurine in Innate Immunity

N-Chlorotaurine is a naturally occurring, long-lived oxidant synthesized by immune cells, primarily neutrophils and monocytes, during the oxidative burst—a critical component of the innate immune response to infection.[1][2] The production of NCT is a two-step process initiated upon phagocytosis of a pathogen. First, the enzyme myeloperoxidase catalyzes the reaction between chloride ions and hydrogen peroxide to generate the highly reactive hypochlorous acid (HOCl).[3] Subsequently, HOCl rapidly reacts with the abundant intracellular amino acid taurine (B1682933) to form the more stable and less cytotoxic N-Chlorotaurine.[4][5] This conversion is not only a detoxification pathway for the potentially damaging HOCl but also generates a key effector molecule with sustained antimicrobial and immunomodulatory functions.[4]

Antimicrobial Mechanism and Spectrum of Activity

NCT's antimicrobial activity is characterized by its broad spectrum and a multi-pronged mechanism of action that minimizes the development of microbial resistance.[6][7] It functions as a mild oxidant and a chlorinating agent, targeting a wide range of pathogens including Gram-positive and Gram-negative bacteria, viruses, fungi, and protozoa.[1][4]

The primary mechanisms of antimicrobial action include:

-

Chlorination of Surface Molecules: NCT rapidly transfers its active chlorine to the surface of pathogens, creating a "chlorine cover."[4] This process, known as transchlorination, leads to the inactivation of essential surface proteins and virulence factors, rendering the microbes more susceptible to immune clearance.[1][2]

-

Oxidation of Essential Biomolecules: As an oxidant, NCT targets and inactivates critical enzymes and structural proteins within the pathogen that are vital for its survival.[4]

-

Post-Antibiotic Effect: Sublethal exposure to NCT induces a post-antibiotic effect, where microbial regrowth is delayed even after the removal of the agent.[2][4]

The following table summarizes the bactericidal and fungicidal activity of NCT against various pathogens.

| Pathogen | NCT Concentration | Incubation Time | Log Reduction in CFU | Reference |

| Staphylococcus aureus | 1% (55 mM) | 10 min | > 5 | [8] |

| Pseudomonas aeruginosa | 1% (55 mM) | 10 min | > 5 | [8] |

| Escherichia coli | 1% (55 mM) | 10 min | > 5 | [8] |

| Methicillin-resistant S. aureus (MRSA) | 1% (55 mM) | < 30 min | ~5 | [6] |

| Vancomycin-resistant Enterococcus faecium (VRE) | 1% (55 mM) | < 30 min | ~5 | [6] |

| Candida albicans | 1% (55 mM) | 15 min | > 5 | [8] |

| Aspergillus fumigatus (spores) | 1% (55 mM) | 15 min | > 5 | [8] |

| Staphylococcus aureus | 12.5-50 µM | 6-9 h (pH 7.0) | 2-4 | [3] |

| Staphylococcus aureus | 12.5-50 µM | 2-3 h (pH 5.0) | 3-4 | [3] |

Immunomodulatory Role: Taming the Inflammatory Cascade

Beyond its direct antimicrobial effects, NCT plays a pivotal role in the resolution of inflammation, preventing excessive tissue damage caused by a prolonged or dysregulated immune response.[5][9] Its primary immunomodulatory functions include the downregulation of pro-inflammatory mediators.[9] NCT has been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9][10] Furthermore, it can suppress the synthesis of other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[9][10]

Signaling Pathway Modulation

NCT exerts its anti-inflammatory effects by intervening in critical intracellular signaling pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. NCT has been shown to inhibit the activation of NF-κB.[11] One of the proposed mechanisms is the oxidation of methionine residues in IκBα, the inhibitory protein of NF-κB.[11] This modification stabilizes IκBα and prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

References

- 1. Endogenous metabolite N-chlorotaurine attenuates antiviral responses by facilitating IRF3 oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pathogenics.com [pathogenics.com]

- 3. Endogenous metabolite N-chlorotaurine attenuates antiviral responses by facilitating IRF3 oxidation [agris.fao.org]

- 4. Bactericidal Activity of Micromolar N-Chlorotaurine: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. edoc.rki.de [edoc.rki.de]

- 8. NCT and other chemicals [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

N-Chlorotaurine: An In-Depth Technical Guide to its Antimicrobial Spectrum Against Bacteria and Fungi

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Chlorotaurine (NCT), an endogenous chlorinated amine produced by human leukocytes, exhibits a broad-spectrum antimicrobial activity against a wide array of bacteria and fungi, including multidrug-resistant strains.[1][2][3] Its mechanism of action, centered on oxidation and chlorination of essential microbial components, leads to a multi-targeted attack, minimizing the potential for resistance development.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of NCT, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum and Potency

NCT demonstrates significant microbicidal activity against a diverse range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][4] Its efficacy is concentration- and time-dependent, and can be influenced by factors such as pH and the presence of organic material.[1][4][5]

Antibacterial Activity

NCT is effective against both planktonic bacteria and biofilms.[2][3] Studies have shown its ability to rapidly reduce viable counts of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[2]

Table 1: Summary of Bactericidal Activity of N-Chlorotaurine (Time-Kill Assay Data)

| Bacterial Species | Strain(s) | NCT Concentration | Incubation Time | Log₁₀ Reduction in CFU/mL | Reference(s) |

| Staphylococcus aureus | ATCC 25923, ATCC 6538, MRSA | 1% (55 mM) | 15 min | ≥ 2 | [2] |

| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||

| Staphylococcus epidermidis | Linezolid-resistant | 1% (55 mM) | 15 min | ≥ 2 | [2] |

| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||

| Enterococcus faecium | VRE, Linezolid- & Vancomycin-resistant | 1% (55 mM) | 15 min | ≥ 2 | [2] |

| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||

| Escherichia coli | 3MRGN, 4MRGN | 1% (55 mM) | 15 min | ≥ 2 | [2] |

| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||

| Pseudomonas aeruginosa | 3MRGN, 4MRGN | 1% (55 mM) | 15 min | ≥ 2 | [2] |

| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||

| Acinetobacter baumannii | 3MRGN, 4MRGN | 1% (55 mM) | 15 min | ≥ 2 | [2] |

| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||

| Klebsiella pneumoniae | 3MRGN, 4MRGN | 1% (55 mM) | 15 min | ≥ 2 | [2] |

| 1% (55 mM) | 30 min | Complete or near detection limit | [2] |

Table 2: Minimum Inhibitory Concentrations (MIC) of N-Chlorotaurine against Bacteria

| Bacterial Species | Strain(s) | MIC (µM) | Reference(s) |

| Staphylococcus aureus | Smith diffuse | 12.5 - 50 | [1][6] |

| Escherichia coli | ATCC 11129 | 12.5 - 50 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | 12.5 - 50 | [1] |

Antifungal Activity

NCT also exhibits a broad fungicidal spectrum, effectively targeting yeasts and molds.[4][5] Its activity against Candida species and various molds, including Aspergillus species, has been well-documented.[4][5]

Table 3: Summary of Fungicidal Activity of N-Chlorotaurine (Time-Kill Assay Data)

| Fungal Species | Strain(s) | NCT Concentration | Incubation Time | Log₁₀ Reduction in CFU/mL | Reference(s) |

| Candida albicans | Clinical isolates | 0.1% (5.5 mM) | 90 min | ≥ 4 | [7][8] |

| 1% (55 mM) | 1-2 h | 1 - 3 | [5] | ||

| Candida non-albicans | Clinical isolates | 0.1% (5.5 mM) | 24 h | ≥ 4 | [7][8] |

| Aspergillus fumigatus | 1% (55 mM) in ASM | 15 min | 5 - 6 | [9] | |

| Aspergillus terreus | 1% (55 mM) in ASM | 15 min | 5 - 6 | [9] | |

| Scedosporium apiospermum | 1% (55 mM) in ASM | 15 min | 5 - 6 | [9] | |

| Lomentospora prolificans | 1% (55 mM) in ASM | 15 min | 5 - 6 | [9] |

Table 4: Minimum Inhibitory Concentrations (MIC) of N-Chlorotaurine against Fungi

| Fungal Species | Strain(s) | MIC (µM) | Reference(s) |

| Aspergillus fumigatus | Conidia | 16 - 65 | [4] |

| Aspergillus flavus | Conidia | 16 - 65 | [4] |

| Aspergillus niger | Conidia | 16 - 65 | [4] |

Mechanism of Action and Microbial Response

The primary mechanism of NCT's antimicrobial action involves the transfer of its active chlorine atom to microbial components, leading to widespread oxidation and chlorination. This non-specific action targets multiple sites within the pathogen, including proteins, lipids, and nucleic acids, disrupting essential cellular functions and leading to cell death. A key feature of NCT is the formation of a "chlorine cover" on the microbial surface, which, while not immediately lethal, inactivates virulence factors and induces a post-antibiotic/post-fungicidal effect.[8]

Signaling Pathways

Recent studies have begun to elucidate the specific stress response pathways triggered in microorganisms upon exposure to NCT.

Caption: Oxidative stress response in A. fumigatus to NCT.

Caption: CpxRA-mediated stress response in S. Typhimurium to NCT.

Experimental Protocols

Quantitative Killing Assay

This assay is fundamental for determining the bactericidal and fungicidal activity of NCT over time.

Caption: Workflow for a typical quantitative killing assay.

Detailed Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Columbia blood agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C.[2][5] Colonies are then used to inoculate a suitable broth medium (e.g., tryptic soy broth) and incubated overnight at 37°C.[2] The resulting culture is centrifuged, washed (e.g., twice with 0.9% NaCl), and resuspended to a final concentration of approximately 5 x 10⁸ to 1 x 10⁹ colony-forming units (CFU)/mL.[2]

-

Assay Procedure: A pre-warmed solution of NCT (e.g., 1% in 0.1 M phosphate (B84403) buffer, pH 7.1) is inoculated with the microbial suspension to achieve a final concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL.[2] The mixture is incubated at 37°C.[2]

-

Sampling and Inactivation: At predetermined time intervals (e.g., 5, 15, 30, and 60 minutes), aliquots are withdrawn and immediately mixed with an inactivation solution (e.g., 1% methionine and 1% histidine in distilled water) to neutralize the activity of NCT.[2]

-

Quantification: The inactivated samples are serially diluted and plated in duplicate on a suitable agar medium (e.g., Mueller-Hinton agar).[2] Plates are incubated for 24 hours at 37°C, after which colonies are counted.[2] Plates with no or low colony counts may be incubated for up to 5 days to detect attenuated but not killed microorganisms.[2]

-

Data Analysis: The number of CFU/mL is calculated for each time point and compared to a control (microorganisms incubated in buffer without NCT). The results are typically expressed as the log₁₀ reduction in CFU/mL.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Standard broth microdilution methods are employed to determine the MIC of NCT. The MBC or MFC is subsequently determined from the MIC results.

Detailed Methodology:

-

MIC Determination: A serial two-fold dilution of NCT is prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL). The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of NCT that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: An aliquot from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium. The plates are incubated at 37°C for 24-48 hours. The MBC or MFC is the lowest concentration of NCT that results in a ≥99.9% reduction in the initial inoculum.

Conclusion for Drug Development

N-Chlorotaurine presents a compelling profile as a topical antimicrobial agent. Its broad spectrum of activity against both bacteria and fungi, including resistant phenotypes, coupled with its endogenous nature and favorable safety profile, makes it a promising candidate for the development of new anti-infective therapies. The multi-targeted, non-specific mechanism of action is a significant advantage in an era of increasing antimicrobial resistance. Further research and clinical development are warranted to fully explore the therapeutic potential of NCT in various infectious disease indications.

References

- 1. Bactericidal Activity of Micromolar N-Chlorotaurine: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactericidal Activity of N-Chlorotaurine against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Comparative Fungicidal Activities of N-Chlorotaurine and Conventional Antiseptics against Candida spp. Isolated from Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pathogenics.com [pathogenics.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Fungicidal Activities of N-Chlorotaurine and Conventional Antiseptics against Candida spp. Isolated from Vulvovaginal Candidiasis [mdpi.com]

- 9. Bactericidal and Fungicidal Activity of N-Chlorotaurine Is Enhanced in Cystic Fibrosis Sputum Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Chlorotaurine: A Potent Virucidal Agent Against Enveloped Viruses - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Chlorotaurine (NCT), an endogenous mild oxidant produced by human leukocytes, demonstrates significant virucidal activity against a broad spectrum of enveloped viruses. This technical guide provides a comprehensive overview of the current scientific literature on the efficacy, mechanism of action, and experimental protocols related to NCT's antiviral properties. Quantitative data from multiple studies are summarized, and detailed methodologies are provided to facilitate further research and development. The primary mechanism of NCT's virucidal action involves the oxidation and chlorination of viral surface proteins, leading to a loss of function and preventing attachment to host cells. Additionally, recent findings suggest a potential interaction with host cell signaling pathways, specifically the attenuation of antiviral responses through the oxidation of Interferon Regulatory Factor 3 (IRF3). This dual action underscores the potential of NCT as a topical anti-infective for the prevention and treatment of viral infections.

Quantitative Virucidal Efficacy of N-Chlorotaurine

The virucidal activity of N-Chlorotaurine has been quantified against several clinically relevant enveloped viruses. The following tables summarize the key findings from in vitro studies, presenting data on viral titer reduction under various experimental conditions.

Table 1: Virucidal Activity of N-Chlorotaurine against Respiratory Viruses

| Virus | Strain(s) | NCT Concentration (%) | Incubation Time | Temperature (°C) | Log₁₀ Reduction in Viral Titer | Reference(s) |

| SARS-CoV-2 | Wild-type (early 2020 isolates) | 1.0% | 15 min | 37 | ~1 | [1][2][3] |

| 1.0% (with 5% peptone) | 1-10 min | 37 | 1-2 | [1][2][3] | ||

| B.1.1.7 (Alpha) & B.1.351 (Beta) | 1.0% | 20 min | 37 | 99-100% reduction of infected cells | [1][3] | |

| Influenza A Virus | H3N2 (A/Panama/2007/1999) | 1.0% | 5 min | 37 | ~2 | [1][3] |

| 0.1% | 5 min | 37 | <1 | [1][3] | ||

| H1N1 & H1N1pdm | 1.0% | 1 min | 37 | ~6 | [1][3] | |

| Respiratory Syncytial Virus (RSV) | Long strain | 1.0% | a few min | 37 | ~4 | [1][2][3] |

Table 2: Virucidal Activity of N-Chlorotaurine against Herpes Simplex Virus (HSV)

| Virus | Cell Line | NCT Concentration (%) | Incubation Time (min) | Temperature | Log₁₀ Reduction in Viral Titer | Reference(s) |

| HSV-1 | Vero & MRC-5 | 1.0% | 5 - 60 | Room Temp | 2.8 - 4.2 | [4] |

| 0.1% | 5 - 60 | Room Temp | 1.3 - 2.9 | [4] | ||

| HSV-2 | Vero & MRC-5 | 1.0% | 5 - 60 | Room Temp | 2.8 - 4.2 | [4] |

| 0.1% | 5 - 60 | Room Temp | 1.3 - 2.9 | [4] |

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature for assessing the virucidal activity of N-Chlorotaurine.

General Virucidal Suspension Assay

This protocol provides a general framework for testing the virucidal efficacy of NCT against a target virus in suspension.

Materials:

-

N-Chlorotaurine (NCT) sodium salt, pharmaceutical grade.

-

Phosphate-buffered saline (PBS), pH 7.1.

-

Viral stock of known titer (e.g., PFU/mL or TCID₅₀/mL).

-

Inactivation solution: 1% L-methionine and 1% L-histidine in distilled water.

-

Appropriate cell line for viral propagation and quantification (e.g., MDCK for influenza, Vero for HSV and SARS-CoV-2).

-

Cell culture medium.

-

Incubator at 37°C with 5% CO₂.

Procedure:

-

Preparation of NCT Solution: Freshly dissolve NCT in PBS to the desired stock concentration (e.g., 1% w/v, which is approximately 55 mM).

-

Incubation: In a sterile tube, mix the viral suspension with the NCT solution to achieve the final desired NCT concentration. A typical ratio is 1 part virus to 9 parts NCT solution. A parallel control with PBS instead of NCT should be prepared.

-

Incubation Conditions: Incubate the mixture at 37°C for various time points (e.g., 1, 5, 10, 15, 30, 60 minutes).

-

Inactivation of NCT: At the end of each incubation period, add an equal volume of the inactivation solution to the virus-NCT mixture to immediately quench the activity of NCT.

-

Viral Quantification: Determine the remaining infectious virus titer in the treated and control samples using a standard method such as a plaque assay or TCID₅₀ assay on the appropriate cell line.

-

Calculation of Viral Reduction: The virucidal activity is expressed as the log₁₀ reduction in viral titer compared to the PBS control.

Plaque Assay for Viral Titer Determination

-

Cell Seeding: Seed confluent monolayers of the appropriate host cells in 6- or 12-well plates.

-

Serial Dilution: Prepare 10-fold serial dilutions of the treated and control virus samples in cell culture medium.

-

Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The viral titer is calculated as plaque-forming units per milliliter (PFU/mL).

Visualizing Workflows and Mechanisms

Experimental Workflow for Virucidal Activity Testing

The following diagram illustrates the typical workflow for assessing the virucidal activity of N-Chlorotaurine.

Caption: A generalized workflow for determining the virucidal efficacy of N-Chlorotaurine.

Proposed Mechanism of Virucidal Action of N-Chlorotaurine

N-Chlorotaurine exerts its virucidal effect through a multi-pronged approach targeting both the virus directly and potentially modulating the host's immune response.

Caption: Mechanism of NCT's antiviral activity via direct protein modification and host cell interaction.

The primary virucidal mechanism is the chemical modification of viral proteins. Mass spectrometry analyses have revealed multiple sites of chlorination and oxidation on key envelope proteins of viruses like SARS-CoV-2 (Spike protein), influenza virus (hemagglutinin and neuraminidase), and RSV (fusion glycoprotein)[1][2][3]. This modification of amino acid residues, particularly thio- and amino-groups, disrupts the protein structure and function, thereby inhibiting the virus's ability to attach to and enter host cells.

A more recently discovered aspect of NCT's activity involves its interaction with the host's innate immune response. Studies have shown that NCT can facilitate the oxidation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon signaling pathway[1][5][6]. This oxidation can inhibit the phosphorylation and nuclear translocation of IRF3, leading to a downregulation of type I interferon production. While this may seem counterintuitive for an antiviral agent, it suggests a complex role for NCT in modulating the inflammatory response associated with viral infections.

Conclusion

N-Chlorotaurine is a promising topical virucidal agent with well-documented efficacy against a range of enveloped viruses. Its mechanism of action, centered on the oxidative and chlorinative damage to viral proteins, makes the development of viral resistance unlikely. The experimental protocols outlined in this guide provide a foundation for further investigation into its antiviral properties. The emerging evidence of its interaction with host cell signaling pathways warrants further exploration to fully understand its therapeutic potential. For drug development professionals, NCT represents a well-tolerated compound with a strong safety profile that could be formulated for various topical applications in preventing and treating viral infections.

References

- 1. Endogenous metabolite N-chlorotaurine attenuates antiviral responses by facilitating IRF3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-chlorotaurine is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-chlorotaurine is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Endogenous metabolite N-chlorotaurine attenuates antiviral responses by facilitating IRF3 oxidation [agris.fao.org]

The In Vitro Anti-inflammatory Properties of N-Chlorotaurine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chlorotaurine (NCT), the N-chloro derivative of the amino acid taurine, is a long-lived oxidant endogenously produced by activated human granulocytes and monocytes.[1][2][3] Beyond its well-documented antimicrobial properties, a substantial body of in vitro evidence has established NCT as a potent anti-inflammatory agent. It appears to play a crucial role in the termination and control of the inflammatory response.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory activities of NCT, detailing its molecular mechanisms of action, summarizing key quantitative data from published studies, and outlining the experimental protocols used to elucidate these properties. The primary mechanisms include the downregulation of pro-inflammatory cytokines and chemokines, inhibition of key inflammatory enzymes, and modulation of critical signaling pathways such as NF-κB.[1][5][6][7] This document is intended to serve as a detailed resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction to N-Chlorotaurine (NCT)

During the innate immune response, activated phagocytes, such as neutrophils and monocytes, generate potent reactive oxygen species to combat invading pathogens.[8] The enzyme myeloperoxidase produces hypochlorous acid (HOCl), a highly reactive oxidant.[9] Taurine, the most abundant free amino acid in leukocytes, reacts with and detoxifies HOCl, forming the more stable and less toxic N-Chlorotaurine.[9][10] This reaction not only protects host cells from oxidative damage but also generates a molecule with significant immunomodulatory and anti-inflammatory functions.[9][10] The successful synthesis of its crystalline sodium salt has facilitated extensive in vitro research, revealing its potential as a therapeutic agent.[1][2][3]

Molecular Mechanisms of Anti-inflammatory Action

NCT exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key components of the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

Numerous in vitro studies have demonstrated that non-cytotoxic concentrations of NCT effectively suppress the production of a wide array of pro-inflammatory molecules from stimulated immune and non-immune cells.

-

Cytokines and Chemokines: NCT has been shown to down-regulate the expression and secretion of key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-2, IL-6, IL-8, and IL-12.[1][6][11][12] This broad-spectrum inhibition curtails the amplification of the inflammatory response and subsequent tissue damage.

-

Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2): NCT inhibits the generation of nitric oxide and prostaglandin E2, two pivotal mediators of inflammation, in activated macrophages.[1][12] This is achieved, in part, by reducing the expression of inducible nitric oxide synthase (iNOS).[12]

-

Other Inflammatory Enzymes: The activity of enzymes like collagenase, which contributes to tissue degradation during chronic inflammation, is also downregulated by NCT.[1]

Modulation of Intracellular Signaling Pathways

A fundamental aspect of NCT's anti-inflammatory action is its ability to interfere with the primary signaling pathways that orchestrate the inflammatory gene expression program.

-

Inhibition of Nuclear Factor-kappaB (NF-κB): The NF-κB pathway is a central regulator of inflammation. NCT has been identified as a potent inhibitor of NF-κB activation.[1][5][6][7] One of the core mechanisms involves the direct oxidation of a critical methionine residue (Met45) on the IκB-α inhibitory protein.[1][10][13] This modification prevents the phosphorylation and subsequent degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target pro-inflammatory genes.[1][10][13]

-

Induction of Heme Oxygenase-1 (HO-1): NCT has been shown to induce the expression of Heme Oxygenase-1 (HO-1) at both the mRNA and protein levels.[1][14] HO-1 is a stress-inducible enzyme with well-established anti-inflammatory and cytoprotective properties, contributing to the resolution of inflammation.[1][14]

-

Interference with IRF3 Signaling: In the context of viral infections, NCT has been shown to attenuate antiviral responses by facilitating the oxidation of Interferon Regulatory Factor 3 (IRF3).[13][15] This oxidation inhibits the phosphorylation and nuclear translocation of IRF3, blocking the transcription of type I interferons.[13][15] While primarily studied in an antiviral context, this mechanism highlights NCT's ability to modulate key transcription factors involved in immune responses.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of N-Chlorotaurine.

Table 1: Effect of N-Chlorotaurine on Pro-inflammatory Cytokine and Mediator Production

| Cell Type | Stimulus | NCT Concentration | Mediator | Effect | Reference |

| Macrophages | Interferon-gamma | 0.1 - 1.0 mM | Nitric Oxide | Dose-dependent inhibition | [12] |

| Macrophages | Not Specified | Not Specified | Prostaglandin E2 | Inhibition | [12] |

| Macrophages | Not Specified | Not Specified | TNF-α | Inhibition | [12] |

| Macrophages | Not Specified | Not Specified | IL-6 | Inhibition | [11][12] |

| Leukocytes | Not Specified | up to 0.5 mM | IL-1β | Down-regulation | [1] |

| Leukocytes | Not Specified | up to 0.5 mM | IL-2 | Down-regulation | [1] |

| Leukocytes | Not Specified | up to 0.5 mM | IL-8 | Down-regulation | [11] |

| Leukocytes | Not Specified | up to 0.5 mM | IL-12 | Down-regulation | [1] |

| A549 Cells | HAdV infection | 49 - 256 µM | Viral DNA | EC50 for inhibition | [16] |

Table 2: Effect of N-Chlorotaurine on Cell Viability and Signaling

| Cell Type | Parameter | NCT Concentration | Incubation Time | Result | Reference |

| Human Chondrocytes | Cell Viability | 0.001% & 0.01% | 5 & 30 min | No significant decrease | [17][18] |

| Human Chondrocytes | Cell Viability | 0.1% & 1% | 5 & 30 min | Significant decrease | [17][18] |

| Not Specified | NF-κB Activation | Not Specified | Not Specified | Inhibition via IκBα oxidation | [1][10] |

| Macrophages | iNOS mRNA | Not Specified | Not Specified | Reduced expression | [12] |

| Not Specified | Heme Oxygenase-1 | Not Specified | Not Specified | Induction of mRNA and protein | [1] |

Key Experimental Protocols

The following sections describe generalized protocols for key in vitro assays used to evaluate the anti-inflammatory properties of NCT.

Cell Culture and Inflammatory Stimulation

-

Cell Lines: Murine or human macrophage cell lines (e.g., RAW 264.7, J774), peripheral blood mononuclear cells (PBMCs), or primary cells like human synoviocytes or chondrocytes are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) for TLR4-mediated inflammation or cytokines like interferon-gamma (IFN-γ). The stimulus is added concurrently with or prior to the addition of NCT, depending on the experimental design.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Quantify nitrite (B80452) concentration by comparison to a sodium nitrite standard curve.

-

-

Cytokine/Chemokine Quantification (ELISA):

-

Collect cell culture supernatants.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding supernatants and standards, followed by a detection antibody, a substrate (e.g., TMB), and a stop solution.

-

Measure absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot for Signaling Protein Analysis

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate with primary antibodies against target proteins (e.g., IκB-α, phospho-IRF3, HO-1, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental procedures.

Signaling Pathway Diagrams

Caption: NCT inhibition of the canonical NF-κB signaling pathway.

Caption: General experimental workflow for in vitro NCT studies.

Conclusion

N-Chlorotaurine demonstrates significant and multifaceted anti-inflammatory properties in a variety of in vitro models. Its ability to suppress a wide range of pro-inflammatory cytokines and mediators, coupled with its targeted inhibition of the master inflammatory regulator NF-κB, underscores its potential as a therapeutic agent. The data strongly suggest that NCT is not merely a byproduct of the oxidative burst but an active participant in the resolution of inflammation. This guide provides a foundational resource for further research into the precise mechanisms of NCT and its development as a novel, endogenous anti-inflammatory drug.

References

- 1. academic.oup.com [academic.oup.com]

- 2. N-chlorotaurine, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. main.pathogenics.com [main.pathogenics.com]

- 5. scienceopen.com [scienceopen.com]

- 6. tandfonline.com [tandfonline.com]

- 7. N-chlorotaurine is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bactericidal Activity of Micromolar N-Chlorotaurine: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Taurine chloramine, a product of activated neutrophils, inhibits in vitro the generation of nitric oxide and other macrophage inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endogenous metabolite N-chlorotaurine attenuates antiviral responses by facilitating IRF3 oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antiadenoviral effects of N-chlorotaurine in vitro confirmed by quantitative polymerase chain reaction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tolerability of N-chlorotaurine in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tolerability of N-chlorotaurine in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunomodulatory Effects of N-Chlorotaurine on Cytokine Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorotaurine (NCT), a chlorinated derivative of the amino acid taurine (B1682933), is an endogenous long-lived oxidant produced by activated human leukocytes.[1] It plays a crucial role in the innate immune response, not only through its broad-spectrum antimicrobial activity but also through its significant immunomodulatory functions.[1][2] A key aspect of its immunomodulatory capacity is the regulation of cytokine production, particularly the suppression of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the current understanding of NCT's effects on cytokine synthesis, the underlying molecular mechanisms, and detailed experimental protocols for studying these effects.

Data Presentation: Quantitative Effects of N-Chlorotaurine on Cytokine Production

N-Chlorotaurine has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner across various cell types. The following tables summarize the quantitative data from in vitro and in vivo studies.

| Cytokine | Cell Type | Stimulant | NCT Concentration | Inhibition | Reference |

| TNF-α | Murine Macrophages (RAW 264.7) | CpG ODN + IFN-γ | 0.8 mM | 48% | [3] |

| Murine Macrophages (RAW 264.7) | LPS + rIFN-γ | 0.5 mM | 43% | [4] | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 400 µM | ~55% (in RA patients) | [1] | |

| IL-6 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | IL-1β, TNF-α, or IL-17 | IC50 ≈ 225 µM | 50% | [5] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IC50 ≈ 300-400 µM | 50% | [1] | |

| IL-8 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | IL-1β or TNF-α | IC50 ≈ 450 µM | 50% | [5] |

| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IC50 ≈ 250 µM | 50% | [1] |

| Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | CpG ODN + IFN-γ | 0.8 mM | 99% | [3] |

Note: The level of inhibition can vary depending on the cell type, stimulant, and experimental conditions.

Signaling Pathways Modulated by N-Chlorotaurine

The primary mechanism by which N-Chlorotaurine exerts its anti-inflammatory effects is through the inhibition of key signaling pathways that regulate the transcription of pro-inflammatory cytokine genes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines.[6]

N-Chlorotaurine has been shown to inhibit the activation of NF-κB.[7][8] It achieves this by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[7] While NCT does not appear to directly inhibit IKK activity, it is suggested to act on an upstream component in the signaling cascade.[7] One proposed mechanism is the oxidation of IκBα at Methionine 45 (Met45), which may interfere with its phosphorylation and subsequent degradation.[9]

Caption: NCT inhibits NF-κB activation by preventing IκB degradation.

The AP-1 and JAK-STAT Signaling Pathways

The Activator Protein-1 (AP-1) transcription factor is another important regulator of cytokine gene expression. Some studies suggest that NCT can also diminish the activity of AP-1, although to a lesser extent than its effect on NF-κB.[10] This suggests a broader inhibitory effect on inflammatory gene transcription.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors.[11] While direct, in-depth studies on the effect of NCT on the JAK-STAT pathway are limited, some evidence suggests that NCT can inhibit the phosphorylation of STAT1, a key component of this pathway, in response to viral infection.[9] This indicates a potential role for NCT in modulating immune responses mediated by cytokines that utilize the JAK-STAT signaling cascade. Further research is needed to fully elucidate this mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the immunomodulatory effects of N-Chlorotaurine.

Cell Culture and Stimulation

-

Cell Lines: Commonly used cell lines for studying inflammation include murine macrophages (e.g., RAW 264.7, J774A.1), human monocytic cell lines (e.g., THP-1, U937), and primary cells such as human peripheral blood mononuclear cells (PBMCs) or fibroblast-like synoviocytes (FLS).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: To induce an inflammatory response and cytokine production, cells are stimulated with agents such as:

-

Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, typically used at concentrations of 10 ng/mL to 1 µg/mL.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine, often used at 10 ng/mL.

-

Interleukin-1beta (IL-1β): Another potent pro-inflammatory cytokine, used at 1 ng/mL.

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin: Used to broadly activate T cells and other immune cells, typically at 25-50 ng/mL and 1 µg/mL, respectively.[3]

-

-

NCT Treatment: N-Chlorotaurine is typically prepared fresh and added to the cell cultures at various concentrations (e.g., 50-800 µM) either simultaneously with or prior to the addition of the inflammatory stimulus.

Caption: Workflow for studying NCT's immunomodulatory effects.

Cytokine Measurement by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.

-

Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in a coating buffer (e.g., PBS) and incubate overnight at 4°C.

-